molecular formula C17H22N2O2 B2662944 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide CAS No. 851405-16-8

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

Cat. No.: B2662944
CAS No.: 851405-16-8
M. Wt: 286.375
InChI Key: JZFCEVYNDROJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is a synthetic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a pivalamide group, which is a derivative of pivalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: A quinoline derivative previously used to treat Alzheimer’s disease but discontinued due to hepatotoxicity.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: A natural product-derived acetylcholinesterase inhibitor.

Uniqueness

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is unique due to its specific structural modifications, which may confer improved pharmacokinetic properties and reduced toxicity compared to similar compounds. Its potential as a therapeutic agent is still under investigation, and ongoing research aims to elucidate its full range of biological activities and therapeutic potential .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-12-10-13(15(20)19-14(12)9-11)7-8-18-16(21)17(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFCEVYNDROJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.